(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of bulky tert-butyl groups, a methoxyphenyl moiety, and a dicyclohexylphosphanyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common approach is the use of Grignard reagents, which are organomagnesium compounds that react with carbonyl compounds to form alcohols . The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous solvent like diethyl ether . This reagent then reacts with a suitable carbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of advanced materials and as a stabilizer in chemical processes .
Mechanism of Action
The mechanism of action of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxyethane: Used as an etherification agent for the synthesis of methyl ethers.
(5%-Phenyl)-methylpolysiloxane: A nonpolar column used in gas chromatography.
Properties
Molecular Formula |
C38H60NO2PS |
---|---|
Molecular Weight |
625.9 g/mol |
IUPAC Name |
N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h17-18,23-26,28-29,34,39H,11-16,19-22H2,1-10H3/t34-,43?/m1/s1 |
InChI Key |
HSLGLEHHIZVRPQ-UQLGGBPNSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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